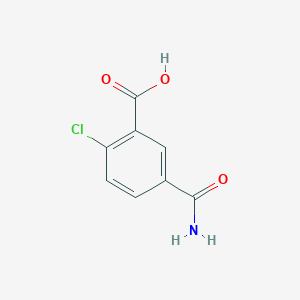
5-Carbamoyl-2-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carbamoyl-2-chlorobenzoic acid is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a chlorine atom, and the hydrogen atom at the 5-position is replaced by a carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoyl-2-chlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of a carbamoyl group. One common method involves the reaction of 2-chlorobenzonitrile with a suitable reagent to introduce the carbamoyl group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol. The reaction mixture is heated to facilitate the reaction and then cooled to precipitate the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 5-Carbamoyl-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Products may include 2-chlorobenzoic acid or other oxidized derivatives.
Reduction: Products may include 5-amino-2-chlorobenzoic acid or other reduced forms.
Substitution: Products depend on the nucleophile used but may include various substituted benzoic acids.
科学研究应用
5-Carbamoyl-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Carbamoyl-2-chlorobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.
相似化合物的比较
2-Chlorobenzoic acid: Similar structure but lacks the carbamoyl group.
5-Bromo-2-chlorobenzoic acid: Similar structure with a bromine atom instead of a carbamoyl group.
5-Carbamoyl-2-chlorophenylboronic acid: Similar structure with a boronic acid group.
Uniqueness: 5-Carbamoyl-2-chlorobenzoic acid is unique due to the presence of both a chlorine atom and a carbamoyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
属性
分子式 |
C8H6ClNO3 |
|---|---|
分子量 |
199.59 g/mol |
IUPAC 名称 |
5-carbamoyl-2-chlorobenzoic acid |
InChI |
InChI=1S/C8H6ClNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
InChI 键 |
BULSSJGKUARKMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


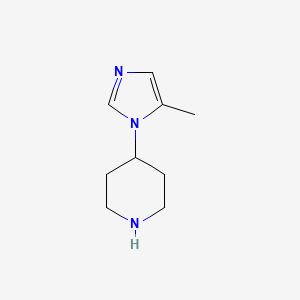
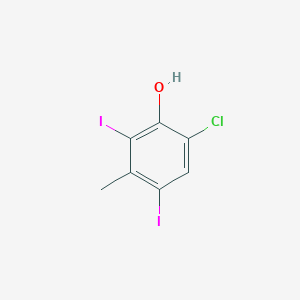
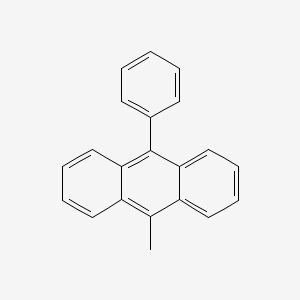

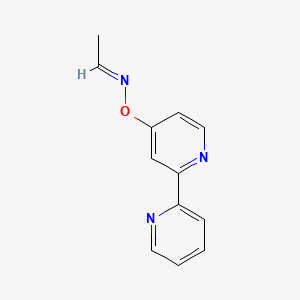
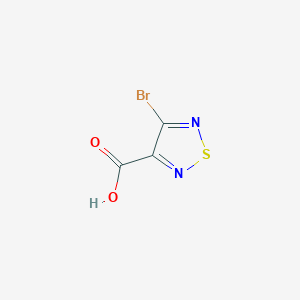


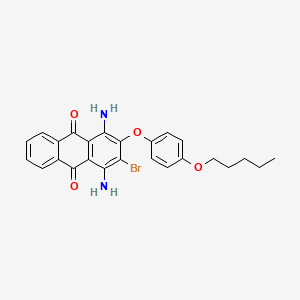
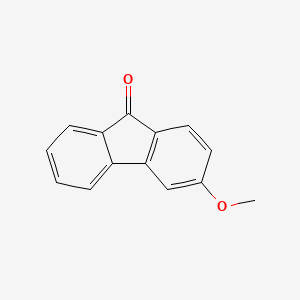
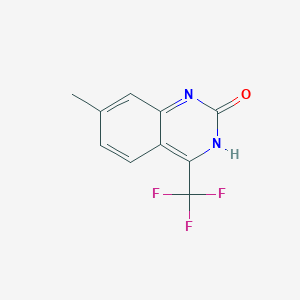
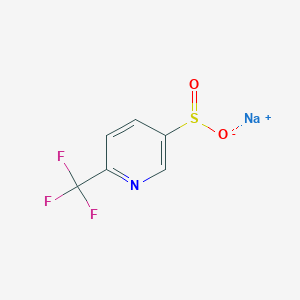
![3-Methylpyrazolo[1,5-a]pyridine](/img/structure/B13126613.png)

